Dettox
Description
Dettox is a computational pipeline designed for the detection and characterization of toxins in venomous organisms. Developed to address the limitations of traditional toxin research methods, it integrates structure-based searches (e.g., homology modeling, structural alignment) with similarity-based approaches (e.g., sequence alignment, motif scanning) to identify toxin candidates efficiently . Key features include:
- Modularity: Customizable parameters for toxin screening (e.g., sequence similarity thresholds, structural motifs).
- Automation: Parallelized workflows via Snakemake, reducing manual intervention and processing time.
- Output Interpretation: A flag system ranks toxin candidates by evidence strength (e.g., sequence similarity scores, structural matches).
- Accessibility: Freely available, portable, and compatible with Anaconda environments for ease of use .
This compound’s innovation lies in its hybrid methodology, which enhances sensitivity in identifying novel toxins that purely sequence-based tools might miss. For example, it can detect toxins with low sequence homology but conserved structural domains, such as phospholipase A2-like proteins in snake venoms .
Properties
CAS No. |
101839-71-8 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Synonyms |
Dettox |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds/Tools
LimTox: Text Mining for Toxicity Associations
LimTox is a web-based tool that extracts toxicity data for compounds, drugs, and genes from published literature. Unlike Dettox, which focuses on de novo toxin discovery, LimTox specializes in text mining to curate known associations (e.g., hepatotoxicity links) and provides hyperlinks to external databases like PubChem and UniProt .
| Feature | This compound | LimTox |
|---|---|---|
| Primary Application | Toxin discovery in venomous organisms | Toxicity association mining in literature |
| Methodology | Structure + sequence-based analysis | NLP-driven text mining + manual curation |
| Output | Toxin candidates with evidence flags | Curated toxicity links + external IDs |
| Customization | High (adjustable parameters) | Limited (predefined queries) |
| Strengths | Detects novel toxins | Links compounds to clinical outcomes |
LimTox’s reliance on existing literature makes it less effective for identifying novel toxins but highly valuable for toxicological risk assessment in drug development .
RoBERTa and BERT: NLP Models for Toxicity Prediction
These models analyze text (e.g., chemical patents, clinical reports) to predict compound toxicity. However, they lack this compound’s structural analysis capabilities and require extensive labeled data for training .
| Metric | This compound | RoBERTa/BERT |
|---|---|---|
| Data Requirements | Genomic/proteomic data | Labeled text corpora (e.g., TOX21) |
| Interpretability | High (structural evidence provided) | Low (black-box predictions) |
| Use Case | Venom toxin discovery | Toxicity classification in pharmaceuticals |
Acute Inhalation Toxicity Studies
Traditional toxicity studies (e.g., OECD TG 403) rely on in vivo or in vitro assays to evaluate compounds like this compound Antibacterial Cleanser (a consumer product listed in drug tariffs) . These methods are resource-intensive and ethically contentious compared to this compound’s in silico approach. For example:
- This compound Antibacterial Cleanser : Contains quaternary ammonium compounds (QACs) with broad-spectrum antimicrobial activity. Similar compounds (e.g., benzalkonium chloride) share functional similarities but vary in toxicity profiles .
- Dermalex Skin Lotion : A functionally similar product with zinc oxide as the active ingredient, emphasizing barrier repair over antimicrobial action .
Critical Analysis of Methodologies
- This compound excels in novel toxin discovery but requires proteomic/genomic data, limiting its use in understudied species .
- LimTox and RoBERTa leverage existing data but lack structural resolution, making them unsuitable for venom research .
- Traditional assays (e.g., inhalation studies) remain the gold standard for regulatory compliance but are less scalable .
Data Table: Key Metrics Across Tools/Compounds
| Tool/Compound | Sensitivity | Speed | Cost | Ethical Concerns |
|---|---|---|---|---|
| This compound (Pipeline) | High (structural + sequence) | Days (compute) | Low (open-source) | None |
| LimTox | Moderate (text-based) | Minutes | Free | None |
| RoBERTa/BERT | Variable (data-dependent) | Hours | High (GPU costs) | None |
| In Vivo Assays | High | Months | Very High | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
